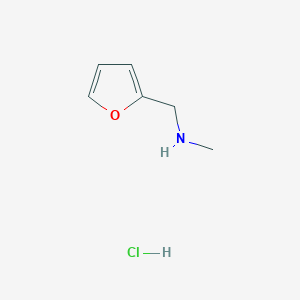
Methyl 3-amino-4-(methylamino)benzoate
Vue d'ensemble
Description
Methyl 3-amino-4-(methylamino)benzoate is a benzoate ester . It has a molecular weight of 180.21 . The IUPAC name for this compound is methyl 3-amino-4-(methylamino)benzoate . The InChI code for this compound is 1S/C9H12N2O2/c1-11-8-4-3-6 (5-7 (8)10)9 (12)13-2/h3-5,11H,10H2,1-2H3 .
Molecular Structure Analysis
The molecular formula of Methyl 3-amino-4-(methylamino)benzoate is C9H12N2O2 . The InChI key for this compound is UOQRESVEXATCGD-UHFFFAOYSA-N . The canonical SMILES string for this compound is CNC1=C (C=C (C=C1)C (=O)OC)N .Physical And Chemical Properties Analysis
Methyl 3-amino-4-(methylamino)benzoate is a solid . It has a melting point of 103-105°C . The molecular weight of this compound is 180.20 g/mol . It has a topological polar surface area of 64.4 Ų .Applications De Recherche Scientifique
Synthesis Technologies
Methyl 3-amino-4-(methylamino)benzoate and its derivatives play a crucial role in various synthesis technologies. One study optimized the synthesis technology of a related compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, using hydrazine hydrate as a reducing agent and Pb/C as a catalyst. This process achieved a high yield of 92.0%, indicating its potential for industrial production (Fang Qiao-yun, 2012).
Polymer Synthesis
Methyl 3-amino-4-(methylamino)benzoate derivatives are also important in the synthesis of polymers. One research demonstrated the thermal polymerization of a similar compound, methyl 3,5-bis(4-aminophenoxy)benzoate, leading to the formation of a hyperbranched aromatic polyamide. These polymers displayed solubility in various solvents and had inherent viscosities indicating their potential applications in various industrial sectors (Gang Yang, M. Jikei, M. Kakimoto, 1999).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, this compound and its analogs are frequently used as intermediates or building blocks. For example, the synthesis of methyl 4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6-yl]methyl-amino)benzoate derivatives showcased their potential antibacterial activity against various bacterial strains, highlighting the role of these compounds in developing new antibacterial agents (Y. Murthy, N. Karthikeyan, G. Boddeti, B. S. Diwakar, E. Singh, 2011).
Advanced Chemical Synthesis
Methyl 3-amino-4-(methylamino)benzoate derivatives are involved in advanced chemical synthesis processes. The study of the synthesis of N-10-methyl-4-thiofolic acid and related compounds shows the importance of these derivatives in creating complex molecules with potential therapeutic applications (R. D. Elliott, C. Temple, J. Frye, J. A. Nontgomery, 1975).
Propriétés
IUPAC Name |
methyl 3-amino-4-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8-4-3-6(5-7(8)10)9(12)13-2/h3-5,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQRESVEXATCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575126 | |
| Record name | Methyl 3-amino-4-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(methylamino)benzoate | |
CAS RN |
66315-16-0 | |
| Record name | Methyl 3-amino-4-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-4-(methylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)







![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)
![5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1356249.png)



